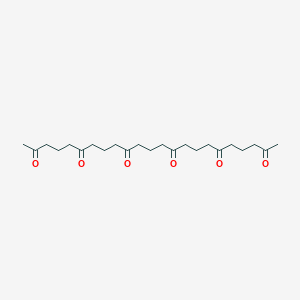
2,6,10,14,18,22-Tricosanehexone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,14,18,22-Tricosanehexone is an organic compound with the molecular formula C23H36O6 It is a ketone with six carbonyl groups positioned at the 2nd, 6th, 10th, 14th, 18th, and 22nd carbon atoms in a tricosane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18,22-Tricosanehexone typically involves multi-step organic reactions. One common method is the stepwise oxidation of a tricosane precursor. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media. The reaction is usually carried out under controlled temperature and pressure to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as platinum or palladium may be used to enhance the efficiency of the oxidation process.
化学反応の分析
Types of Reactions
2,6,10,14,18,22-Tricosanehexone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the carbonyl positions.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic media.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6,10,14,18,22-Tricosanehexone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6,10,14,18,22-Tricosanehexone involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds or covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular processes and pathways.
類似化合物との比較
2,6,10,14,18,22-Tricosanehexone can be compared with other similar compounds such as:
2,6,10,14,18,22-Tetracosahexaene: A hydrocarbon with a similar carbon chain length but with double bonds instead of carbonyl groups.
2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: A compound with methyl groups and double bonds, differing in both structure and reactivity.
The uniqueness of this compound lies in its multiple carbonyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
55110-18-4 |
|---|---|
分子式 |
C23H36O6 |
分子量 |
408.5 g/mol |
IUPAC名 |
tricosane-2,6,10,14,18,22-hexone |
InChI |
InChI=1S/C23H36O6/c1-18(24)8-3-10-20(26)12-5-14-22(28)16-7-17-23(29)15-6-13-21(27)11-4-9-19(2)25/h3-17H2,1-2H3 |
InChIキー |
DYSGKWRKQGRDHT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCC(=O)CCCC(=O)CCCC(=O)CCCC(=O)CCCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















